

Physical and chemical properties of 1-(2-Chlorophenyl)imidazole.

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)imidazole

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An In-depth Technical Guide to **1-(2-Chlorophenyl)imidazole**

Introduction: A Core Heterocycle in Modern Chemistry

1-(2-Chlorophenyl)imidazole, with CAS Registry Number 51581-50-1, is a substituted aromatic heterocyclic compound that has garnered interest within the scientific community. It belongs to the imidazole family, a class of five-membered diazole heterocycles integral to numerous biological processes and synthetic applications. The imidazole ring system is a fundamental building block in nature, most notably found in the amino acid histidine and the hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.^[1]

The structure of **1-(2-Chlorophenyl)imidazole** is characterized by an imidazole ring linked at the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position.^[2] This specific substitution pattern—the presence and location of the chlorine atom—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and ultimately, its chemical reactivity and biological activity.^[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(2-Chlorophenyl)imidazole**, offering insights into its synthesis, analysis, and potential applications for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application. The properties of **1-(2-Chlorophenyl)imidazole** are summarized below, reflecting its aromatic and heterocyclic nature.

Property	Value	Source(s)
CAS Number	51581-50-1	[2][3][4]
Molecular Formula	C ₉ H ₇ ClN ₂	[2][3][4]
Molecular Weight	178.62 g/mol	[2][3][4]
Appearance	Liquid	[2]
Boiling Point	108 °C / 1 torr	[4]
Density	1.25 g/cm ³	[4]
Refractive Index (n ²⁰ /D)	1.5900	[4]
Solubility	Moderate solubility in organic solvents; limited in water.	[2]

Causality and Insights:

- **Molecular Structure and State:** The compound's molecular weight and structure contribute to its liquid state at room temperature, with a relatively high boiling point indicative of significant intermolecular forces (dipole-dipole interactions).
- **Solubility Profile:** The presence of the hydrophobic chlorophenyl ring dominates the molecule's character, leading to limited aqueous solubility.[2] However, the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, affording moderate solubility in polar organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug design for membrane permeability and interaction with biological targets.
- **Influence of the Chlorine Atom:** The electronegative chlorine atom at the ortho position creates a dipole moment and influences the electronic distribution across the phenyl ring. This can affect the molecule's interaction with biological macromolecules and its metabolic stability.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of **1-(2-Chlorophenyl)imidazole**. The expected spectral characteristics are detailed below, based on data from analogous structures and foundational principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.
 - Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx. δ 7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.
 - Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the two nitrogens) would be the most deshielded, appearing as a singlet around δ 7.8-8.2 ppm. The protons at C4 and C5 would appear as distinct signals, likely between δ 7.0-7.5 ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring. This is consistent with data from similarly structured imidazole derivatives.[\[5\]](#)[\[6\]](#)
- ^{13}C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.
 - Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon atom bonded to chlorine (C-Cl) would show a characteristic shift around δ 130-135 ppm.
 - Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around δ 135-145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically between δ 115-130 ppm.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for **1-(2-Chlorophenyl)imidazole** would include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 1600, 1500, 1475\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the aromatic phenyl and imidazole rings.[\[6\]](#)[\[7\]](#)

- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-N stretching vibrations.
- $\sim 750\text{ cm}^{-1}$: A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane bending).
- $\sim 800\text{-}600\text{ cm}^{-1}$: C-Cl stretching vibration. A reference gas-phase IR spectrum is available in the NIST Chemistry WebBook for detailed comparison.[\[3\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A prominent molecular ion peak would be observed at m/z 178.
- Isotope Peak ($M+2$)⁺: Due to the presence of chlorine (^{35}Cl and ^{37}Cl isotopes), an $M+2$ peak at m/z 180 with an intensity of approximately one-third of the M^+ peak is a definitive characteristic.[\[8\]](#)
- Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the imidazole ring or cleavage of the bond between the two rings.[\[8\]](#)

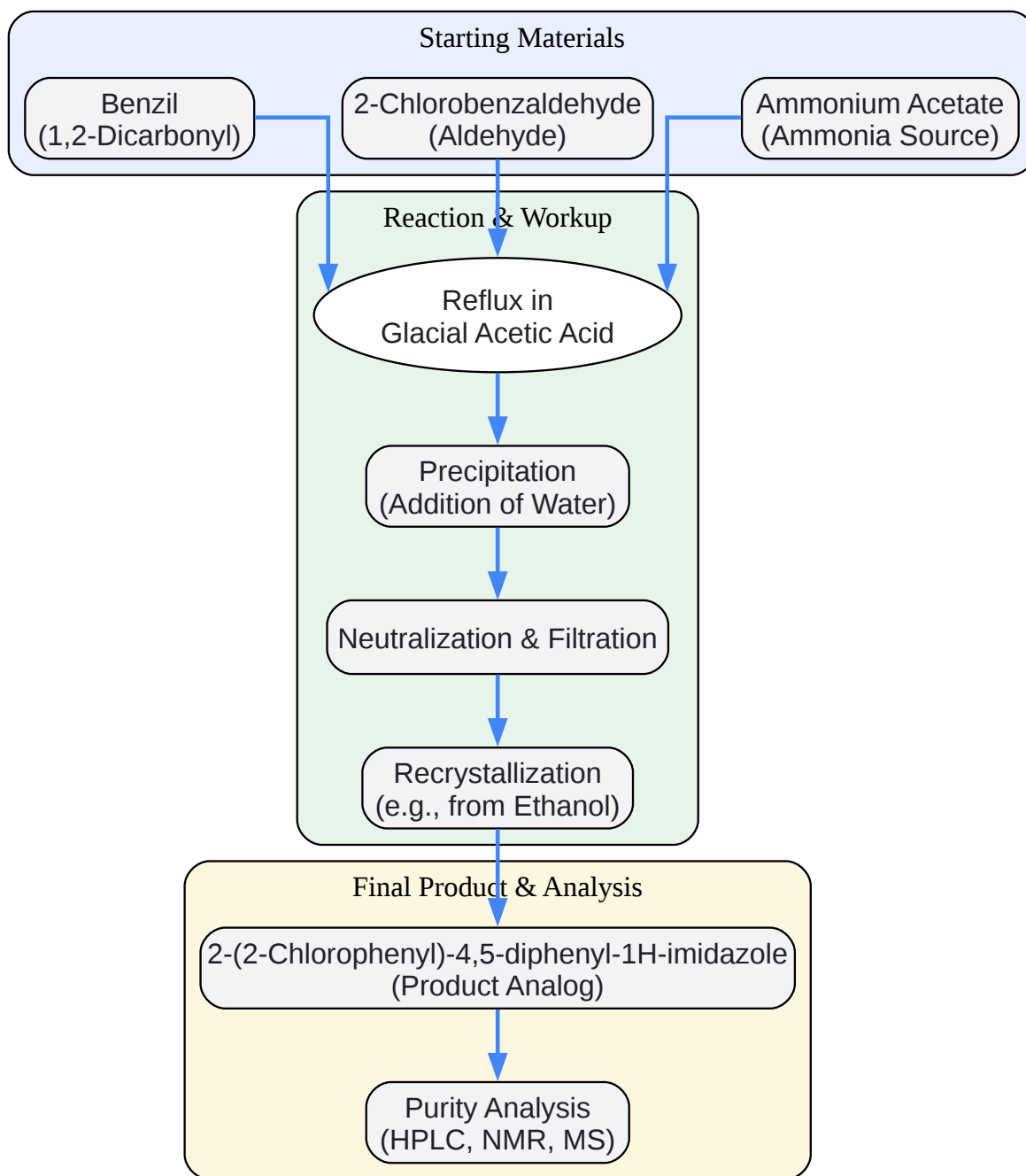
Chemical Synthesis and Analysis Workflow

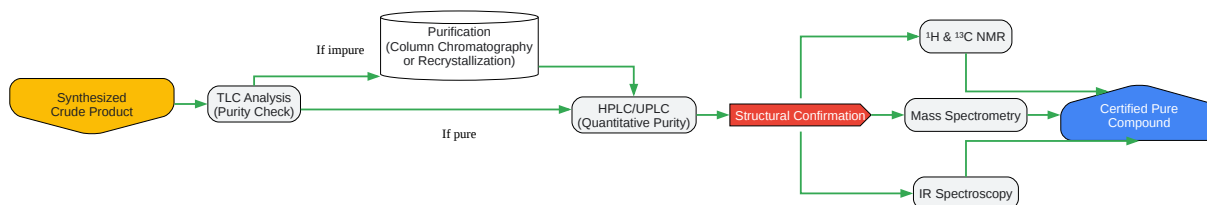
Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and reliability of the compound for research purposes.

General Synthesis Pathway

While various methods exist for synthesizing substituted imidazoles, a common and robust approach is the Radziszewski reaction or variations thereof. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be used instead of ammonia.

A representative workflow for a related synthesis is outlined below.[\[9\]](#)





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